molecular formula C10H11N5 B1372594 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 1000932-36-4

2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B1372594
CAS No.: 1000932-36-4
M. Wt: 201.23 g/mol
InChI Key: KPMYWDAILDYYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound with the molecular formula C10H11N5 It features a cyclopropyl group attached to a tetrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by the introduction of the cyclopropyl group and the aniline moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile compound under acidic conditions to form the tetrazole ring. The cyclopropyl group can then be introduced via a cyclopropanation reaction, and the aniline moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and aniline moiety can contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Similar structure but with the aniline moiety at a different position.

    2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetic acid: Contains a sulfanyl group instead of an aniline moiety.

    2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid: Similar structure with a propanoic acid group.

Uniqueness

2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific combination of a cyclopropyl group, tetrazole ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(1-cyclopropyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-4-2-1-3-8(9)10-12-13-14-15(10)7-5-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYWDAILDYYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254180
Record name 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-36-4
Record name 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Reactant of Route 3
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Reactant of Route 5
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Reactant of Route 6
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.